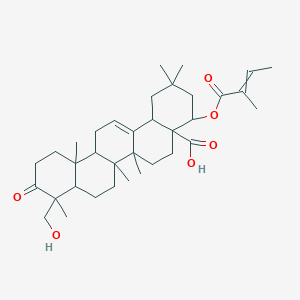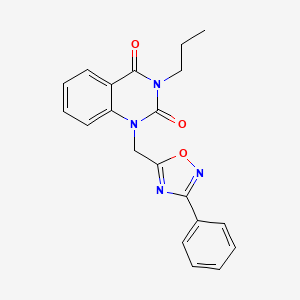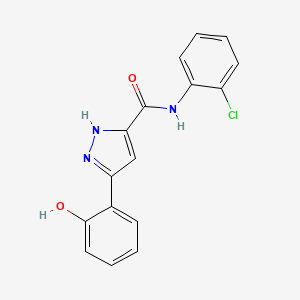![molecular formula C38H22N4 B14102175 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile](/img/structure/B14102175.png)
3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is a compound that belongs to the family of carbazole derivatives. It is known for its unique structure, which consists of two carbazole units attached to a biphenyl linker with cyano groups at the 3 and 5 positions. This compound is often used as an electron transporting host material in various applications, particularly in organic light-emitting diodes (OLEDs) due to its excellent film morphology and device thermal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Carbazole Units: The carbazole units are then attached to the biphenyl core through a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl compound with carbazole in the presence of a palladium catalyst and a suitable base.
Introduction of Cyano Groups: Finally, the cyano groups are introduced at the 3 and 5 positions of the biphenyl core through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a host material in OLEDs due to its excellent electron transporting properties and thermal stability.
Biology: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
作用机制
The mechanism of action of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile involves its ability to transport electrons efficiently. The cyano groups attached to the biphenyl core increase the ground-state dipole moment, enhancing the electron density of the orbitals. This makes the compound an effective electron transporting host material with deep HOMO/LUMO energy levels. The carbazole units also contribute to the compound’s stability and electron transporting properties .
相似化合物的比较
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with similar properties but different substitution patterns.
1,3-Bis(N-carbazolyl)benzene: Another carbazole derivative used in similar applications.
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: A compound with a different substitution pattern but similar electronic properties.
Uniqueness
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is unique due to the presence of cyano groups at the 3 and 5 positions, which significantly enhance its electron transporting properties and thermal stability compared to other similar compounds .
属性
分子式 |
C38H22N4 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H |
InChI 键 |
AGNGQJPZMQTGIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14102106.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)
![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
![3,9-Diazabicyclo[3.3.1]nonanedihydrochloride](/img/structure/B14102122.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102131.png)

![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14102136.png)
![3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102143.png)
![5-(2-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102145.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102157.png)
